molecular formula C10H12BrF3N2 B577918 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1280786-64-2

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B577918
CAS No.: 1280786-64-2
M. Wt: 297.119
InChI Key: ZVWGZFFDFKLWAS-UHFFFAOYSA-N
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Description

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Scientific Research Applications

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a pyridine derivative.

    N-T-butylamino Substitution: The N-T-butylamino group can be introduced via nucleophilic substitution reactions using tert-butylamine.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(N-methylamino)-5-trifluoromethylpyridine
  • 3-Bromo-2-(N-ethylamino)-5-trifluoromethylpyridine
  • 3-Bromo-2-(N-isopropylamino)-5-trifluoromethylpyridine

Uniqueness

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the N-T-butylamino group, which can influence its steric and electronic properties

Properties

IUPAC Name

3-bromo-N-tert-butyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF3N2/c1-9(2,3)16-8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWGZFFDFKLWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682497
Record name 3-Bromo-N-tert-butyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-64-2
Record name 2-Pyridinamine, 3-bromo-N-(1,1-dimethylethyl)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-tert-butyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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